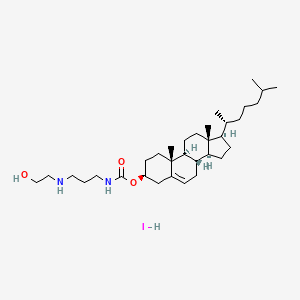

![molecular formula C29H27F3N6O B1192932 3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide CAS No. 1257628-77-5](/img/structure/B1192932.png)

3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

Overview

Description

This compound belongs to a class of molecules characterized by the presence of pyrazolo[3,4-b]pyridine and benzamide moieties, indicative of potential biological relevance. Such structures are often synthesized for their potential as imaging agents or for biological activities against various targets.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, yielding final products through steps including reduction, oxidation, nucleophilic addition, and condensation. The synthesis process aims at high purity and specific activity, crucial for their application in imaging and biological studies (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure often involves a pyrazolo[3,4-b]pyridine system, where atoms are arranged to optimize interaction with biological targets. Structural determination techniques, including X-ray crystallography, are used to elucidate the 3D conformation of these compounds, highlighting the importance of the spatial arrangement for their biological activity (Zhang et al., 2006).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including N-[11C]methylation and O-[11C]methylation, which are pivotal in the synthesis of PET agents. Their reactivity is closely monitored to achieve the desired labeling efficiency and specificity for imaging purposes (Wang et al., 2013).

Scientific Research Applications

HQP1351 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with various biological targets.

Biology: Employed in research to understand the mechanisms of resistance in chronic myeloid leukemia and other cancers.

Medicine: Investigated for its therapeutic potential in treating chronic myeloid leukemia, acute myeloid leukemia, acute lymphoblastic leukemia, and solid tumors such as gastrointestinal stromal tumors .

Mechanism of Action

HQP1351 exerts its effects by inhibiting the BCR-ABL tyrosine kinase, which is a fusion protein resulting from the Philadelphia chromosome abnormality in chronic myeloid leukemia. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in leukemic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HQP1351 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves advanced organic chemistry techniques to ensure the formation of the desired molecular structure with high purity and yield .

Industrial Production Methods

Industrial production of HQP1351 follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The production process involves large-scale synthesis, purification, and formulation steps, which are optimized for efficiency and cost-effectiveness. The exact industrial methods are proprietary and protected by patents .

Chemical Reactions Analysis

Types of Reactions

HQP1351 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: HQP1351 can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Ponatinib: Another third-generation BCR-ABL tyrosine kinase inhibitor used to treat chronic myeloid leukemia with resistance to first- and second-generation inhibitors.

Asciminib: A novel allosteric inhibitor of BCR-ABL that binds to the myristoyl-binding site of the protein

Uniqueness of HQP1351

HQP1351 is unique in its ability to overcome resistance conferred by the T315I mutation, which is a significant challenge in the treatment of chronic myeloid leukemia. Its efficacy and safety profile make it a promising therapeutic option for patients who have failed other tyrosine kinase inhibitors .

properties

IUPAC Name |

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKBVRDEOITLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257628-77-5 | |

| Record name | Olverembatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HQP1351 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLVEREMBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{[(5Z)-3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxymethyl)phenylboronic acid](/img/structure/B1192858.png)